8-Chloro-2-(trifluoromethyl)quinoline
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Overview
Description
8-Chloro-2-(trifluoromethyl)quinoline is a fluorinated quinoline derivative. Quinoline compounds are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and provides unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2-(trifluoromethyl)quinoline can be achieved through several methods. One common approach involves the selective trifluoromethylation of quinoline derivatives. For example, 2-propyl-3-iodoquinoline can be transformed into 2-propyl-3-(trifluoromethyl)quinoline by the action of methyl chlorodifluoroacetate, copper(I) iodide, and potassium fluoride in dimethylformamide under reflux conditions . Another method involves the iridium-catalyzed trifluoromethylation of 6-methylquinoline .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be substituted by nucleophiles, leading to the formation of various derivatives.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Cross-Coupling Reactions: Reagents include boronic acids or esters, palladium catalysts, and bases such as potassium carbonate.
Oxidation and Reduction: Reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while cross-coupling reactions can produce complex polycyclic structures.
Scientific Research Applications
8-Chloro-2-(trifluoromethyl)quinoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial, antineoplastic, and antiviral agent. Its fluorinated structure enhances its biological activity and stability.
Materials Science: The compound is used in the development of liquid crystals and other advanced materials.
Industrial Chemistry: The compound serves as an intermediate in the synthesis of various agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 8-Chloro-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. For example, it can act as an enzyme inhibitor, disrupting the function of enzymes involved in bacterial cell wall synthesis or DNA replication . The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)quinoline: Similar in structure but lacks the chlorine atom at the 8-position.
4-Chloro-2,8-bis(trifluoromethyl)quinoline: Contains an additional trifluoromethyl group at the 4-position.
Uniqueness
8-Chloro-2-(trifluoromethyl)quinoline is unique due to the presence of both a chlorine atom and a trifluoromethyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
8-chloro-2-(trifluoromethyl)quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3N/c11-7-3-1-2-6-4-5-8(10(12,13)14)15-9(6)7/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVJVSMLSRFKBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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